3-[Fluoro(dimethyl)silyl]propan-1-amine

Surface Chemistry Hydrolysis Kinetics Controlled Functionalization

3-[Fluoro(dimethyl)silyl]propan-1-amine (CAS 153487-58-2), also known as 3-aminopropyldimethylfluorosilane, is a primary amine-functionalized organosilane characterized by a fluorodimethylsilyl group (C5H14FNSi, MW 135.26). Its molecular architecture comprises a nucleophilic primary amine (-NH2) tethered via a propyl spacer to a silicon center bearing two methyl groups and a single fluorine atom.

Molecular Formula C5H14FNSi
Molecular Weight 135.25 g/mol
CAS No. 153487-58-2
Cat. No. B124722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Fluoro(dimethyl)silyl]propan-1-amine
CAS153487-58-2
Synonyms3-AMINOPROPYLDIMETHYLFLUOROSILANE
Molecular FormulaC5H14FNSi
Molecular Weight135.25 g/mol
Structural Identifiers
SMILESC[Si](C)(CCCN)F
InChIInChI=1S/C5H14FNSi/c1-8(2,6)5-3-4-7/h3-5,7H2,1-2H3
InChIKeyMYYHQYQIMDUNNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[Fluoro(dimethyl)silyl]propan-1-amine (CAS 153487-58-2): Technical Baseline for Sourcing


3-[Fluoro(dimethyl)silyl]propan-1-amine (CAS 153487-58-2), also known as 3-aminopropyldimethylfluorosilane, is a primary amine-functionalized organosilane characterized by a fluorodimethylsilyl group (C5H14FNSi, MW 135.26). Its molecular architecture comprises a nucleophilic primary amine (-NH2) tethered via a propyl spacer to a silicon center bearing two methyl groups and a single fluorine atom . This compound is utilized in advanced microelectronic fabrication as a surface-modifying agent, in the synthesis of novel fluorinated organosilicon building blocks, and as a precursor for specialized silylamine derivatives [1].

Why Generic Substitution Fails: Critical Differentiators of 3-[Fluoro(dimethyl)silyl]propan-1-amine


Simple substitution of 3-[Fluoro(dimethyl)silyl]propan-1-amine with more common analogs like 3-aminopropyltriethoxysilane (APTES), 3-aminopropyldimethylchlorosilane, or other aminoalkylsilanes introduces significant process risks. The compound's single Si-F bond dictates a unique hydrolysis profile that is highly endothermic (ΔG = +31.4 kJ/mol) and thermodynamically unfavorable compared to the rapid, exothermic hydrolysis of chlorosilanes [1]. This characteristic allows for more controlled, layer-by-layer surface modification in moisture-sensitive environments. Furthermore, the combination of the Si-F leaving group with the primary amine functionality provides a distinct reactivity profile essential for specific microelectronic etching selectivity and the synthesis of thermally stable iminosilanes, outcomes not reliably achieved with alternative alkoxy or chloro silanes [2].

Procurement-Relevant Quantitative Differentiation of 3-[Fluoro(dimethyl)silyl]propan-1-amine


Thermodynamic Hydrolysis Control vs. Chlorosilane Analogs

The Si-F bond in fluorosilanes exhibits significantly higher hydrolytic stability than the Si-Cl bond in chlorosilanes. This is quantified by the Gibbs free energy for the first hydrolysis step, which is +31.4 kJ/mol (endothermic) for fluorosilanes, in contrast to the strongly favorable, exothermic hydrolysis of chlorosilanes [1]. This thermodynamic barrier allows for more precise control over silanol condensation and prevents uncontrolled oligomerization, a common issue with chlorosilane-based surface treatments [1].

Surface Chemistry Hydrolysis Kinetics Controlled Functionalization

Patented Utility in Selective Silicon Nitride Etching

3-[Fluoro(dimethyl)silyl]propan-1-amine is explicitly claimed as a component in advanced microelectronic etching compositions designed for the selective removal of silicon nitride (Si3N4) relative to silicon oxide (SiO2) and polysilicon. The patent document identifies it among a specific list of alkylamino alkoxysilanes and hydroxyl silanes that enable high Si3N4 etch rates and high selectivity, a critical parameter for 3D NAND and advanced semiconductor node fabrication [1].

Microelectronics Semiconductor Fabrication Wet Etching

Precursor for Thermally Stable Iminosilanes via Unique Reactivity

Lithiated aminofluorosilanes, a class that includes derivatives of 3-[Fluoro(dimethyl)silyl]propan-1-amine, are key precursors for the quantitative synthesis of thermally stable, uncoordinated iminosilanes (compounds with a Si=N double bond). This reaction proceeds via a unique intermolecular fluorine-chlorine exchange mechanism and subsequent LiCl elimination [1]. This contrasts with the use of aminochlorosilanes, which generally do not provide the same controlled pathway to stable iminosilanes due to the differing leaving-group capabilities of fluorine versus chlorine [1].

Organometallic Synthesis Coordination Chemistry Lewis Base Chemistry

Validated Application Scenarios for 3-[Fluoro(dimethyl)silyl]propan-1-amine in R&D and Advanced Manufacturing


Advanced Microelectronic Fabrication: Selective Silicon Nitride Etching

This compound is a validated chemical component in proprietary etching formulations for the semiconductor industry, specifically for processes demanding high selectivity of Si3N4 removal over SiO2 and polysilicon in 3D NAND structures. Its inclusion in a key patent confirms its utility in solving a critical fabrication challenge where conventional hot phosphoric acid etches are inadequate due to selectivity drift and material corrosion [1].

Controlled Monolayer Surface Functionalization

For researchers requiring precise, well-ordered amine-terminated self-assembled monolayers (SAMs) on silicon or glass substrates, 3-[Fluoro(dimethyl)silyl]propan-1-amine offers superior process control. The thermodynamically unfavorable hydrolysis of the Si-F bond, compared to the rapid, uncontrolled reaction of chlorosilanes, enables a more reproducible deposition process, which is essential for fabricating consistent and reliable biosensor platforms, microarrays, and microfluidic devices [2].

Synthesis of Advanced Organometallics: Iminosilanes and Silylamines

In synthetic organosilicon chemistry, the compound serves as an essential precursor. Its lithiated derivative enables the high-yield, selective synthesis of thermally stable iminosilanes (Si=N compounds). This application is predicated on the unique reactivity of the Si-F bond in combination with the adjacent amine, a characteristic not readily replicated by common alternatives like APTES or aminopropylchlorosilanes [3].

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